1-Allylsulfanyl-4-fluorobenzene
Description
1-Allylsulfanyl-4-fluorobenzene is an aromatic compound featuring a fluorine substituent at the para position of a benzene ring and an allyl sulfanyl (thioether) group at the ortho position. This compound is hypothesized to serve as a precursor in organic synthesis, particularly in transition-metal-catalyzed coupling reactions or as a building block for pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-fluoro-4-prop-2-enylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FS/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYDZTJUDJCWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-4-fluorobenzene can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of 4-fluorobenzenethiol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Allylsulfanyl-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the allylsulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Allylsulfanyl-4-fluorobenzene has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-allylsulfanyl-4-fluorobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the allylsulfanyl group. These effects can modulate the compound’s behavior in various reactions, such as nucleophilic substitution or electrophilic aromatic substitution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-Allylsulfanyl-4-fluorobenzene and related compounds:
*Calculated based on molecular formula from .
Electronic and Steric Effects
- Fluorine vs.
- Sulfanyl vs. Sulfonyl : The allyl sulfanyl group in the target compound is less polar than sulfonyl groups (e.g., in 1-(Allylsulfonyl)-4-nitrobenzene), which may lower melting points and increase lipophilicity, favoring membrane permeability in bioactive molecules .
Physicochemical Properties
- Melting Points : Compounds with sulfonyl groups (e.g., 1-(Allylsulfonyl)-4-nitrobenzene, mp 60–61°C) generally exhibit higher melting points than thioether analogs due to increased polarity .
- Solubility: The chlorobutyl-linked diaryl compound () has reduced solubility in polar solvents compared to monosubstituted derivatives like this compound .
Biological Activity
1-Allylsulfanyl-4-fluorobenzene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H9FS. It features an allylsulfanyl group attached to a benzene ring that is substituted with a fluorine atom at the para position. The presence of these functional groups influences its reactivity and biological interactions.
Synthesis
The compound can be synthesized through nucleophilic substitution reactions. A common method involves the reaction of 4-fluorobenzenethiol with allyl bromide in the presence of a base such as potassium carbonate, typically conducted in dimethylformamide (DMF) at elevated temperatures.
Biological Activity
This compound has been investigated for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further research in the development of new antibiotics.
- Enzyme Inhibition : The compound has shown potential as an inhibitor in enzymatic reactions. For instance, it may interact with tyrosinase, an enzyme involved in melanin production, which could have implications for skin-related conditions .
The biological activity of this compound is largely attributed to its ability to interact with biological molecules. The fluorine atom serves as an electron-withdrawing group, enhancing the electrophilicity of the benzene ring and facilitating nucleophilic attacks by biological targets. The allylsulfanyl group can also participate in redox reactions, potentially leading to the formation of reactive intermediates that may exert biological effects.
Research Findings and Case Studies
Recent studies have explored the efficacy of this compound derivatives in various biological assays:
- Inhibition Studies : In vitro assays have demonstrated that certain derivatives exhibit competitive inhibition against tyrosinase with IC50 values in low micromolar concentrations. For example, compounds structurally related to this compound were found to have significant inhibitory effects on Agaricus bisporus tyrosinase .
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Compound A | 0.18 | Highly active inhibitor |
| Compound B | 17.76 | Reference compound |
| This compound | TBD | Further studies needed |
Potential Applications
The unique structural features of this compound provide avenues for its application in:
- Drug Development : Its derivatives can be explored for their pharmacological potential as anti-melanogenic agents or antimicrobial agents.
- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules through cross-coupling reactions such as Suzuki-Miyaura coupling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
